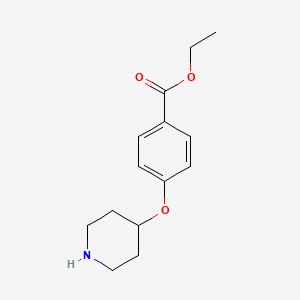
3-(4-Methylnaphthalen-1-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a prop-2-enoic acid group attached to the 4-methyl position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-1-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carbonylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid intermediate.
Dehydration: Finally, the carboxylic acid intermediate is dehydrated using a dehydrating agent such as phosphorus pentoxide to yield 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar in structure but with a methoxy group instead of a methyl group.
3-(4-Methylphenyl)prop-2-enoic acid: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to its phenyl or methoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(E)-3-(4-methylnaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-9H,1H3,(H,15,16)/b9-8+ |
Clave InChI |
NFSMFYVBYQORSH-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC=C(C2=CC=CC=C12)/C=C/C(=O)O |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)










![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)

